molecular formula C11H16O B15269113 3-(2,6-Dimethylphenyl)propan-1-ol

3-(2,6-Dimethylphenyl)propan-1-ol

Cat. No.: B15269113
M. Wt: 164.24 g/mol
InChI Key: SNJVDOODHQKLGZ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)propan-1-ol is a substituted propanol derivative featuring a 2,6-dimethylphenyl group attached to the third carbon of the propanol backbone. This structure confers unique physicochemical properties, including increased hydrophobicity compared to simpler alcohols due to the aromatic substituent. For instance, substituents like bromine or amino groups in similar molecules significantly alter reactivity, solubility, and safety profiles .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,12H,4,7-8H2,1-2H3

InChI Key

SNJVDOODHQKLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2,6-Dimethylphenyl)propan-1-ol involves the Grignard reaction. This reaction typically uses 2,6-dimethylphenylmagnesium bromide and propanal as starting materials. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 3-(2,6-Dimethylphenyl)propan-1-ol can involve a chemical looping approach. This method uses silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The process involves passing propylene over the catalyst to generate oxygenated products, followed by re-oxidation of the catalyst with air .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2,6-Dimethylphenyl)propan-1-ol with four analogs from the evidence, highlighting key differences in substituents, physicochemical properties, and regulatory considerations:

Compound Name Substituents Molar Mass (g/mol) Physical State Key Properties Regulatory/Safety Notes
3-(2,6-Dimethylphenyl)propan-1-ol 2,6-Dimethylphenyl Not provided Inferred liquid Likely higher hydrophobicity due to aromatic methyl groups; moderate reactivity. No direct safety data; PPE recommendations for analogs suggest gloves, goggles .
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, 2,2-dimethyl 159.27 Clear liquid Flash point: 73.9°C; Density: 0.875 g/cm³. Requires chemical-resistant gloves . Reactivity data unavailable; OSHA-compliant PPE required for handling .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl, 2,2-dimethyl Not provided Inferred liquid Structurally similar but with meta-methylphenyl; regulated by IFRA for fragrances. IFRA sets usage limits in 12 product categories; RIFM safety assessment referenced .
3-(2,6-Dibromophenyl)propan-1-ol 2,6-Dibromophenyl 293.98 Not specified Higher molar mass due to bromine; increased electronegativity affects reactivity. No safety guidelines provided; bromine may elevate toxicity concerns .

Key Observations:

Substituent Effects: Aromatic vs. Amino Groups: The diethylamino substituent in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol introduces basicity and polarity, contrasting with the hydrophobic 2,6-dimethylphenyl group in the target compound. This difference likely impacts solubility (e.g., in aqueous vs. organic phases) .

Regulatory and Safety Profiles: The 3-tolyl derivative (2,2-Dimethyl-3-(3-tolyl)propan-1-ol) is subject to IFRA standards, which restrict its concentration in consumer products like cosmetics. 3-(Diethylamino)-2,2-dimethyl-propan-1-ol mandates stringent PPE (e.g., EN 149 respirators, chemical-resistant gloves), implying that analogous alcohols may require similar precautions despite lacking explicit data .

Physical Properties: The lower density (0.875 g/cm³) and flash point (73.9°C) of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol compared to brominated analogs suggest greater volatility and flammability risks. The target compound’s properties may align closer to this analog due to comparable hydrocarbon content .

Biological Activity

3-(2,6-Dimethylphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 3-(2,6-Dimethylphenyl)propan-1-ol typically involves the alkylation of 2,6-dimethylphenol with propan-1-ol. This reaction can be facilitated through various methods, including the use of catalytic systems or microwave-assisted synthesis to enhance yield and purity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 3-(2,6-Dimethylphenyl)propan-1-ol. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound has shown promising results in various assays measuring its ability to scavenge free radicals.

Assay Type IC50 Value (µM) Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30
FRAP Assay20

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Bacillus cereus10

Cardiovascular Effects

Research indicates that derivatives of propanol compounds, including 3-(2,6-Dimethylphenyl)propan-1-ol, may possess β-blocking activity. This mechanism is beneficial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound acts as a competitive antagonist at β-adrenergic receptors, which are pivotal in heart rate regulation.

Study on Antioxidant Properties

A study conducted by Čižmáriková et al. (2023) evaluated the antioxidant capacity of various aryloxyaminopropanol derivatives. The results demonstrated that 3-(2,6-Dimethylphenyl)propan-1-ol exhibited significant radical scavenging activity, suggesting its potential application in preventing oxidative stress-related diseases .

Study on Antimicrobial Efficacy

In a study published in the International Journal of Molecular Sciences, researchers assessed the antimicrobial efficacy of several compounds against clinical isolates. The findings indicated that 3-(2,6-Dimethylphenyl)propan-1-ol showed effective inhibition against both Gram-positive and Gram-negative bacteria .

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